molecular formula C13H9BrO B13930284 3-(8-Bromonaphthalen-1-yl)prop-2-yn-1-ol

3-(8-Bromonaphthalen-1-yl)prop-2-yn-1-ol

Cat. No.: B13930284
M. Wt: 261.11 g/mol
InChI Key: PJJSFPGVHMXWMF-UHFFFAOYSA-N
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Description

3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol is an organic compound that features a brominated naphthalene ring attached to a propynol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol typically involves the bromination of 1-naphthalenyl followed by the introduction of a propynol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4). The subsequent step involves the coupling of the brominated naphthalene with a propynol derivative under conditions that may include the use of a base like potassium carbonate (K2CO3) and a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

Major Products

    Oxidation: Formation of 3-(8-bromo-1-naphthalenyl)-2-propynal.

    Reduction: Formation of 3-(1-naphthalenyl)-2-Propyn-1-ol.

    Substitution: Formation of 3-(8-azido-1-naphthalenyl)-2-Propyn-1-ol or 3-(8-thiocyanato-1-naphthalenyl)-2-Propyn-1-ol.

Scientific Research Applications

3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the propynol group can participate in various binding interactions, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(8-bromo-1-naphthalenyl)propiolic acid
  • (E)-3-(8-Bromo-1-naphthalenyl)acrylic acid
  • Pyridine, 3-(8-bromo-1-naphthalenyl)-

Uniqueness

3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol is unique due to the presence of both a brominated naphthalene ring and a propynol group

Properties

Molecular Formula

C13H9BrO

Molecular Weight

261.11 g/mol

IUPAC Name

3-(8-bromonaphthalen-1-yl)prop-2-yn-1-ol

InChI

InChI=1S/C13H9BrO/c14-12-8-2-6-10-4-1-5-11(13(10)12)7-3-9-15/h1-2,4-6,8,15H,9H2

InChI Key

PJJSFPGVHMXWMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C#CCO)C(=CC=C2)Br

Origin of Product

United States

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